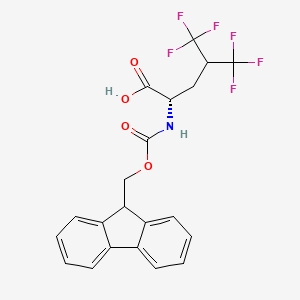

N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPUFIKXAKCIEY-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for N Fmoc 5,5,5,5 ,5 ,5 Hexafluoro L Leucine

Established Stereoselective Synthesis Routes

Several stereoselective methods have been developed to synthesize N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine, ensuring the correct spatial arrangement of atoms, which is crucial for its biological applications.

Nickel-Catalyzed Fluoroalkylation of Chiral Glycine (B1666218) Schiff Bases

A robust strategy for the stereoselective synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine involves the homologation of a chiral Ni(II) complex of a glycine Schiff base. academie-sciences.frresearchgate.net This method has been successfully applied to the synthesis of various fluorinated amino acids. academie-sciences.fr The reaction is compatible with the chiral Ni(II) complex, leading to the desired alkylated complex. academie-sciences.fr The choice of base is critical in this reaction; while common alkali metal bases tend to favor elimination byproducts, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly improve the yield of the desired hexafluorinated product. academie-sciences.fr Subsequent hydrolysis of the resulting Ni(II) complex yields the free, enantiopure hexafluoroleucine, which can then be protected with an Fmoc group. academie-sciences.fr This approach is amenable to large-scale synthesis. academie-sciences.fr

Table 1: Influence of Base on Hexafluoroisobutylation of a Chiral Ni(II) Complex

| Base (equivalents) | Time (hours) | Yield of Alkylated Complex 4 | Yield of Elimination Product 5 |

| TBAF (10) | 3 | 66% | - |

| NaOH (4) | 4 | 6% | 55% |

| LiOH (4) | 4 | 15% | 38% |

| KOH (4) | 4 | 6% | 44% |

| t-BuOK (4) | 4 | 13% | 47% |

| DBU (4) | 3 | 84% | - |

| Et3N (4) | 23 | trace | >95% |

| Data sourced from a 2024 study by Delamare et al. academie-sciences.fr |

Utilization of Oxazolidine (B1195125) Aldehyde Intermediates

Another effective synthetic route utilizes a protected oxazolidine aldehyde as a key intermediate. researchgate.net This method provides a short and efficient pathway to (S)-5,5,5,5',5',5'-hexafluoroleucine with an enantiomeric excess greater than 99%. researchgate.net The enantiomeric purity of the final product can be confirmed through NMR analysis of a dipeptide formed by reacting the hexafluoroleucine with a protected L-serine derivative. researchgate.net

Chemoenzymatic Synthesis and Enzymatic Resolution for Enantiopurity

Chemoenzymatic approaches offer a powerful strategy for obtaining enantiomerically pure fluorinated amino acids. nih.govlookchem.com These methods combine chemical synthesis with enzymatic reactions to achieve high selectivity.

A short, gram-scale chemoenzymatic synthesis for (S)-5,5,5,5',5',5'-hexafluoroleucine has been successfully developed. nih.gov Furthermore, enzymatic resolution of racemic mixtures provides another avenue to enantiopure compounds. For instance, a racemic sample of N-acylated hexafluoroleucine has been successfully resolved using porcine kidney acylase I. researchgate.net This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer. The optical rotation of the enzymatically resolved product was found to be identical to that of a synthetically prepared sample of (S)-5,5,5,5',5',5'-hexafluoroleucine, confirming its stereochemical identity. researchgate.net

Recent Advancements in Direct Hexafluoroisobutyl Group Introduction

Recent research has focused on developing more direct and efficient methods for introducing the hexafluoroisobutyl group into molecules. academie-sciences.fr

One-Step Methods for Incorporating the Hexafluoroisobutyl Moiety

A significant advancement is the development of a general, one-step method to introduce the hexafluoroisobutyl group using a liquid fluorinated reagent. academie-sciences.frresearchgate.net This method employs a tandem mechanism that circumvents the commonly observed SN2' pathway that occurs with α-(trifluoromethyl)vinyl groups. academie-sciences.fr The process involves the in situ generation of hexafluoroisobutene (B1209683) from a brominated electrophile under basic conditions. academie-sciences.fr This highly electrophilic intermediate then reacts with the substrate. An excess of a fluoride (B91410) source or the use of a strong organic base like DBU promotes an in situ fluorination reaction, which prevents β-fluoride elimination and leads to the formation of the desired hexafluorinated chain. academie-sciences.fr This innovative approach has been successfully applied to the synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine and is suitable for multigram-scale production. academie-sciences.frresearchgate.net

Exploration of Tandem Reaction Mechanisms and Fluoride Reactivity

The synthesis of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine (Fmoc-Hfl-OH) has been significantly advanced by the development of a novel method for introducing the hexafluoroisobutyl group. academie-sciences.frnih.gov This approach utilizes a tandem reaction mechanism that successfully navigates the challenges typically associated with the reactivity of fluorinated compounds, particularly the propensity for β-fluoride elimination. nih.govresearchgate.net

The process involves the reaction of an enolate, such as a chiral Ni(II) complex of a glycine Schiff base, with an electrophile generated in situ from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. academie-sciences.frresearchgate.net This method is a departure from strategies that use gaseous hexafluoroisobutene, offering a more practical route using a liquid reagent. researchgate.net The reaction does not proceed via a simple SN2' mechanism, which is common for α-(trifluoromethyl)vinyl groups and typically leads to fluoride elimination. nih.govacademie-sciences.fr Instead, it follows a more complex and efficient pathway described as an elimination/allylic shift/hydrofluorination cascade. nih.govresearchgate.netrsc.org

A critical aspect of this tandem mechanism is the reactivity and management of the fluoride ion. The choice of base has a profound impact on the reaction's outcome. When common alkali metal bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used, the reaction predominantly yields a pentafluorinated alkene byproduct. nih.govresearchgate.net However, the use of specific bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetrabutylammonium (B224687) fluoride (TBAF) is crucial for the success of the final hydrofluorination step. nih.govrsc.orgresearchgate.net These bases facilitate the addition of hydrogen fluoride (HF) to the pentafluoroalkene intermediate, leading to the desired saturated hexafluoroisobutyl group. nih.govresearchgate.net For instance, using DBU can result in an 84% yield of the desired hexafluorinated compound. academie-sciences.frresearchgate.net This highlights the pivotal role of the base's nature and its pKₐ in controlling the fluoride reactivity and directing the reaction toward the desired product. academie-sciences.fr

Table 1: Effect of Base on the Hexafluoroisobutylation of a Ni(II)-Glycine Complex Data synthesized from research findings describing the optimization of the reaction. researchgate.net

| Base (equivalents) | Reaction Time (h) | Yield of Desired Product (4) | Yield of Pentafluoroalkene (5) |

| TBAF (10) | 3 | 66% | - |

| NaOH (4) | 4 | 20% | 55% |

| LiOH (4) | 4 | 40% | 38% |

| KOH (4) | 4 | 32% | 44% |

| DBU (4) | 3 | 84% | - |

Analytical Verification of Enantiomeric Purity

Ensuring the stereochemical integrity of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine is critical for its application in peptide and protein engineering. Several analytical techniques are employed to verify the enantiomeric purity of the final product.

A common and effective method involves derivatization followed by spectroscopic or chromatographic analysis. One reported approach involves reacting the synthesized hexafluoroleucine with a protected L-serine derivative to form a dipeptide. nih.gov The resulting diastereomers can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the calculation of the enantiomeric excess (ee), which has been reported to be greater than 99%. nih.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for assessing enantiomeric purity. nih.gov Chiral HPLC, using chiral stationary phases (CSPs), is particularly powerful for separating enantiomers. nih.gov For Nα-Fmoc protected amino acids, quinine-based zwitterionic or anion-exchanger type CSPs can be used. nih.govresearchgate.net The separation mechanism on these columns is based on anion exchange, and a general rule observed is that the D-enantiomers elute before the L-enantiomers under both liquid and subcritical fluid chromatographic conditions. nih.govresearchgate.net An alternative HPLC method involves pre-column derivatization with a chiral reagent, such as N-Boc-L-proline, to form diastereomers that can be separated on a standard reverse-phase C18 column. nih.gov

Enzymatic methods also provide a means of verification. For example, a racemic sample of N-acylated hexafluoroleucine can be treated with porcine kidney acylase I. This enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, allowing for the separation and analysis of the unreacted D-enantiomer and the free L-amino acid. The optical rotation of the enzymatically resolved L-amino acid can then be compared to that of the synthetically produced sample to confirm its stereochemistry. nih.gov

Table 2: Methods for Analytical Verification of Enantiomeric Purity

| Method | Principle | Typical Application/Reported Use |

| NMR Spectroscopy | Derivatization with a chiral agent (e.g., protected L-serine) to form diastereomers with distinct NMR signals. | Calculation of enantiomeric excess (>99% ee) for (S)-5,5,5,5',5',5'-hexafluoroleucine. nih.gov |

| Chiral HPLC/SFC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP) via differential interaction. | Separation of Nα-Fmoc amino acids on quinine-based CSPs. nih.govresearchgate.net |

| RP-HPLC with Derivatization | Pre-column reaction with a chiral molecule to form diastereomers, followed by separation on a standard reverse-phase column. | Separation of enantiomers of other fluoroquinolones after derivatization. nih.gov |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer, allowing for separation and comparison of optical properties. | Resolution of N-acylated hexafluoroleucine using porcine kidney acylase I. nih.gov |

Considerations for Scaled-Up Synthesis and Efficient Purification Techniques

The transition from laboratory-scale synthesis to multigram or larger-scale production of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine requires robust and efficient methodologies. The chemoenzymatic and stereoselective approaches developed for this compound have been demonstrated to be suitable for scaled-up synthesis, with reports of successful production on the gram and multigram scale. nih.govresearchgate.netnih.govacs.org

A key consideration for large-scale synthesis is the efficiency of each step, including purification. The strategy employing the chiral Ni(II) complex is advantageous as it is amenable to large-scale production. academie-sciences.frresearchgate.net An important feature of this route is that the final hydrolysis of the fluoroalkylated Ni(II) complex can directly yield the desired N-Fmoc protected derivative, streamlining the process by avoiding additional protection steps. academie-sciences.frresearchgate.net Improving the selectivity of the initial fluoroalkylation reaction is also crucial, as it minimizes the formation of byproducts and simplifies the subsequent purification process, a critical factor in scaling up. rsc.org

For purification, crystallization is a highly effective and scalable technique. A general method for purifying crude N-Fmoc amino acids involves recrystallization from a mixed solvent system, such as ethanol/water. google.com This process typically involves dissolving the crude product in the solvent mixture at an elevated temperature (e.g., 60-80°C) to ensure complete dissolution. google.com Subsequently, the solution is allowed to cool to room temperature or lower, inducing the crystallization of the pure compound. google.com The resulting crystals are then filtered, washed multiple times with the cold solvent system to remove impurities, and dried. This technique can yield N-Fmoc amino acids with very high purity (e.g., >99.7%) and in high yield. google.com This straightforward crystallization process is well-suited for the efficient, large-scale purification of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine.

Integration and Biosynthesis of N Fmoc 5,5,5,5 ,5 ,5 Hexafluoro L Leucine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Protocols for Hexafluoroleucine Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. frontiersin.orgmasterorganicchemistry.com The use of Fmoc-HFL in SPPS requires specific considerations for both the deprotection of the N-terminal Fmoc group and the coupling of the sterically demanding amino acid.

Fmoc-Based Deprotection Strategies for Peptide Elongation

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and its removal is a critical, repeated step in the elongation of the peptide chain during SPPS. genscript.comnih.gov The deprotection process proceeds via a β-elimination mechanism initiated by a mild base. nih.gov

The most common reagent for Fmoc deprotection is a solution of 20% piperidine (B6355638) in an organic solvent, typically dimethylformamide (DMF). genscript.comiris-biotech.deresearchgate.net The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the secondary amine, leading to the formation of a dibenzofulvene intermediate, which is then trapped by the amine to form a stable adduct. genscript.comnih.gov This process exposes the free amine on the resin-bound peptide, making it available for the subsequent coupling step. genscript.com While piperidine is highly effective, alternative, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or 4-methylpiperidine (B120128) are also employed, sometimes to mitigate specific side reactions or due to regulatory restrictions on piperidine. iris-biotech.de The choice of deprotection reagent and reaction conditions is crucial for maintaining the integrity of the growing peptide chain and ensuring high yield. nih.gov

Table 1: Common Reagents for Fmoc Deprotection in SPPS

| Reagent | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20-50% (v/v) genscript.comresearchgate.net | DMF genscript.com | Standard, highly efficient reagent for Fmoc removal. iris-biotech.de |

| 1,8-Diazabicycloundec-7-ene (DBU) | 2-5% (v/v) | DMF iris-biotech.de | Strong, non-nucleophilic base; used as an alternative to piperidine. iris-biotech.de |

| 4-Methylpiperidine | 20% (v/v) | DMF iris-biotech.de | Shown to be as efficient as piperidine; not a controlled substance. iris-biotech.de |

Optimization Strategies for Steric Hindrance and Coupling Efficiency

The successful incorporation of Fmoc-HFL is complicated by the significant steric bulk of the hexafluorinated side chain. nih.gov The two trifluoromethyl groups create a sterically demanding environment that can hinder the approach of the activated carboxyl group to the deprotected amine of the growing peptide chain, potentially leading to incomplete or failed coupling reactions. Such "difficult sequences" are a known challenge in SPPS. frontiersin.org

To overcome these challenges and enhance coupling efficiency, several optimization strategies are employed:

High-Efficiency Coupling Reagents: Standard coupling reagents may be insufficient. More potent activating agents, such as aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often used in conjunction with a base like N-methylmorpholine (NMM) to facilitate the formation of the amide bond with sterically hindered amino acids. uci.edu

Solvent Choice: While DMF is the conventional solvent for SPPS, alternatives like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) have been shown to improve coupling efficiency for hindered peptides, potentially by altering the solvation of the peptide chain and reducing aggregation. nih.gov

Reaction Time and Temperature: Extending the coupling reaction time or performing the synthesis at an elevated temperature can provide the necessary energy and duration to overcome the activation barrier associated with sterically hindered couplings.

Double Coupling: A common strategy involves repeating the coupling step with a fresh portion of activated amino acid to ensure the reaction proceeds to completion.

Table 2: Selected Coupling Reagents for SPPS

| Reagent | Abbreviation | Class | Application Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | A classic coupling agent, often used with an additive to reduce side reactions. youtube.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly efficient for sterically hindered couplings and rapid reactions. uci.edu |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Aminium/Uronium Salt | A widely used, effective coupling reagent suitable for many applications. researchgate.net |

Genetic Code Expansion and Auxotrophic Host Systems for Protein Incorporation

Genetic code expansion provides a powerful biological method for incorporating non-canonical amino acids (ncAAs), such as hexafluoroleucine, into proteins in living cells. nih.govrsc.orgnih.gov This technology enables the residue-specific replacement of a natural amino acid, offering a route to produce proteins with globally modified properties. nih.govnih.gov

Residue-Specific Incorporation in Auxotrophic E. coli Strains

Residue-specific incorporation is a robust method for globally replacing a specific canonical amino acid with a structural analog. nih.gov The strategy relies on using an auxotrophic host organism, typically an Escherichia coli strain, that is incapable of synthesizing a particular amino acid. nih.gov For the incorporation of hexafluoroleucine, a leucine (B10760876) auxotroph (leu⁻) is used.

The process involves two key stages:

The E. coli culture is grown in a minimal medium where the concentration of natural L-leucine is limited, leading to its depletion. nih.gov

Once the natural leucine is consumed, the cells are supplemented with N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine (or its deprotected form, HFL). nih.gov The cellular machinery, lacking its natural substrate, utilizes the fluorinated analog for protein synthesis. The endogenous translational system accepts the ncAA as a surrogate, incorporating it at all positions coded by leucine codons (e.g., UUA, UUG, CUU, CUC, CUA, CUG). nih.gov This results in the production of proteins where every leucine residue has been replaced by hexafluoroleucine.

Role of Leucyl-tRNA Synthetase Overexpression in Incorporation

The success of residue-specific incorporation hinges on the ability of the host's aminoacyl-tRNA synthetases to recognize and process the non-canonical amino acid. rsc.org Leucyl-tRNA synthetase (LeuRS) is the enzyme responsible for catalyzing the attachment of leucine to its cognate tRNA (tRNALeu). nih.govembopress.org For HFL to be incorporated, the LeuRS must be able to recognize it as a substrate, "charge" it onto tRNALeu, and present it to the ribosome for translation. addgene.org

Leucyl-, isoleucyl-, and valyl-tRNA synthetases are closely related enzymes that have evolved to distinguish between structurally similar hydrophobic amino acids. embopress.orgnih.gov Some synthetases exhibit a degree of substrate promiscuity, allowing them to accept analogs of their primary substrate. rsc.org Furthermore, many of these enzymes possess a proofreading or "editing" domain that hydrolyzes mischarged tRNAs to ensure translational fidelity. nih.govnih.gov The ability of HFL to be successfully incorporated depends on it being a suitable substrate for the activation step while evading the editing mechanism. Overexpression of LeuRS can enhance the efficiency of incorporation by increasing the intracellular concentration of the enzyme, thereby increasing the likelihood that tRNALeu will be charged with HFL when the natural leucine is scarce.

Application in Cell-Free Protein Expression Systems

Cell-free protein synthesis (CFPS) offers a powerful alternative to in-vivo expression for producing proteins containing non-canonical amino acids. promegaconnections.comnih.gov These systems, often derived from E. coli extracts or reconstituted from purified components (PURE system), contain all the necessary machinery for transcription and translation—including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation/elongation factors—but operate in vitro without the constraints of a living cell. researchgate.netyoutube.com

The open nature of CFPS is its primary advantage for incorporating HFL. nih.gov

Direct Supplementation: The non-canonical amino acid can be directly added to the reaction mixture at a desired concentration, eliminating issues related to transport across a cell membrane. nih.gov

Bypassing Toxicity: High concentrations of ncAAs or the resulting modified proteins can be toxic to host cells, limiting in-vivo production. nih.govpromegaconnections.com CFPS systems are not susceptible to this toxicity, often enabling higher yields of modified proteins. promegaconnections.com

Precise Control: The reaction environment can be precisely manipulated, allowing for the optimization of ncAA concentration and other factors to maximize incorporation efficiency. nih.gov

In a CFPS reaction designed to incorporate HFL, the reaction mixture would be prepared without natural leucine but supplemented with HFL. The LeuRS present in the system would then charge tRNALeu with HFL, leading to its incorporation into the target protein being synthesized from a provided DNA template. nih.govpromegaconnections.com

Quantitative Assessment of Hexafluoroleucine Incorporation Efficiency

The successful integration of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine into peptide and protein sequences is a critical prerequisite for harnessing its unique properties. The efficiency of this incorporation, however, can be influenced by several factors, including the synthetic methodology employed and the biological machinery involved in protein synthesis. Detailed research has been conducted to quantify the extent to which this fluorinated amino acid can replace its canonical counterpart, leucine.

In Vivo Incorporation in Engineered Systems

In the realm of protein engineering, the in vivo incorporation of unnatural amino acids presents a powerful tool for creating novel protein functions. Studies utilizing engineered bacterial hosts, such as Escherichia coli, have demonstrated the feasibility of incorporating hexafluoroleucine into recombinant proteins. acs.org One notable study focused on the biosynthesis of a coiled-coil protein where leucine residues were targeted for replacement by hexafluoroleucine. acs.org

To achieve efficient incorporation, the leucyl-tRNA synthetase (LeuRS) activity of the host organism was modified. acs.org The quantitative assessment of hexafluoroleucine incorporation was carried out using amino acid analysis and mass spectrometry. acs.org Amino acid analysis of the purified protein, referred to as HA1, indicated a significant level of substitution, with 74% of the leucine residues being replaced by hexafluoroleucine. acs.org The incomplete substitution is likely due to the cellular turnover of natural leucine, which competes with the fluorinated analog for the synthetase. acs.org

Further detailed analysis using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of the intact protein and its tryptic fragments corroborated the high level of incorporation. The mass spectrum of the intact protein showed distinct peaks corresponding to the protein with 6, 7, and 8 of the total 8 leucine sites occupied by hexafluoroleucine, with the 7- and 8-substituted species being the most abundant. acs.org This provides a detailed quantitative picture of the distribution of hexafluoroleucine within the protein population.

Table 1: Quantitative Analysis of Hexafluoroleucine Incorporation in a Coiled-Coil Protein (HA1) in an Engineered E. coli Host. acs.org

| Analytical Method | Quantitative Finding |

|---|---|

| Amino Acid Analysis | 74% replacement of leucine with hexafluoroleucine. |

| MALDI-MS of Intact Protein | Detection of species with 6 of 8 leucine sites substituted. |

| Detection of species with 7 of 8 leucine sites substituted. | |

| Detection of species with 8 of 8 leucine sites substituted. |

Solid-Phase Peptide Synthesis (SPPS)

In addition to in vivo methods, the incorporation of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine into peptides is commonly achieved through chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a widely used method for this purpose. academie-sciences.fr

While the Fmoc strategy has been successfully employed to synthesize hexafluoroleucine-containing peptides, research has indicated that the incorporation efficiency can be variable. academie-sciences.fr Reports have highlighted instances of low coupling yields for the amino acid residues immediately following the hexafluoroleucine in the peptide sequence. academie-sciences.fr The precise reasons for these reduced yields are not yet fully understood but may be related to the steric bulk or electronic properties of the hexafluoroleucine side chain. academie-sciences.fr

Conformational and Structural Impact of N Fmoc 5,5,5,5 ,5 ,5 Hexafluoro L Leucine in Biomolecules

Influence on Peptide Secondary Structures

The introduction of hexafluoroleucine (Hfl) into a peptide sequence can significantly influence the formation and stability of common secondary structural motifs such as alpha-helices, coiled-coils, and beta-turns.

The effect of hexafluoroleucine on alpha-helical structures is complex and context-dependent. Generally, the fluorination of amino acids can lead to a decrease in their intrinsic alpha-helix propensity. mdpi.com This has been attributed in part to the potential for fluorocarbon side chains to be favorably buried even in the unfolded state of a peptide. mdpi.com

One of the most well-documented impacts of hexafluoroleucine is its ability to stabilize coiled-coil structures. Coiled-coils are assemblies of two or more alpha-helices that wind around each other, forming a supercoil. Their stability is heavily reliant on the packing of hydrophobic amino acid side chains at the interface between the helices.

Multiple studies have demonstrated that substituting leucine (B10760876) with hexafluoroleucine in the hydrophobic core positions of coiled-coils leads to a significant increase in their thermal and chemical stability. acs.orgnih.gov In one study using a parallel heterodimeric coiled-coil model, a single substitution of leucine with hexafluoroleucine resulted in a measurable increase in thermal stability, with the resulting fluorinated peptides forming stable α-helical bundles. nih.gov Another report found that a coiled-coil protein containing Hfl exhibited enhanced stability compared to variants containing less-fluorinated leucine analogs. acs.org This stabilizing effect is largely attributed to the increased hydrophobicity and size of the Hfl side chain, which promotes more favorable packing and buries a larger hydrophobic surface area away from the aqueous solvent. mdpi.com Research on a de novo designed four-helix bundle protein showed that Hfl residues stabilize the structure by closely mimicking the shape of the natural leucine residues they replace, while increasing the buried hydrophobic surface area without causing significant rearrangements or creating destabilizing cavities in the protein's core. mdpi.com

| Peptide System | Amino Acid Substitution | Observation |

| Heterodimeric Coiled-Coil | Leucine → Hexafluoroleucine | Increased thermal stability |

| Four-Helix Bundle | Leucine → Hexafluoroleucine | Increased stability (ΔΔGunfold of 0.3 kcal/mol per Hfl) |

Hexafluoroleucine is well-tolerated within beta-sheet and beta-turn structures. Beta-turns are critical elements that reverse the direction of the polypeptide chain, often connecting strands of a beta-sheet. Research on synthetic β-hairpin peptides, which consist of two beta-strands connected by a beta-turn, has shown that the introduction of Hfl does not perturb the formation of the hairpin structure. nih.govmdpi.com

NMR structural analysis of these fluorinated β-hairpins confirmed that they adopt the expected conformation, allowing for a direct comparison of the thermodynamic stabilities between fluorinated and non-fluorinated peptides. nih.govmdpi.com Interestingly, when examining the cross-strand interactions within the beta-sheet portion of the hairpin, the interaction energies were found to follow the order of Leu-Leu > Hfl-Leu > Hfl-Hfl. mdpi.com This indicates that while Hfl is structurally compatible with beta-sheets, the interaction between two Hfl side chains across the sheet is less stabilizing than the interaction between two native leucine residues. This phenomenon is explained by the low polarizability of fluorocarbons for their size, which results in weaker van der Waals interactions compared to their hydrocarbon counterparts. mdpi.com

Impact on Amino Acid Side Chain Conformation

The replacement of leucine's isobutyl group with hexafluoroleucine's hexafluoroisobutyl group introduces significant changes in hydrophobicity, size, and electronic properties, which in turn affect the side chain's conformational behavior.

The hexafluoroisobutyl side chain of Hfl imparts several key properties. It provides a significantly more hydrophobic moiety compared to leucine's isobutyl group. researchgate.net This increased hydrophobicity is a primary driver for the enhanced stability observed in proteins where Hfl is buried in the hydrophobic core. academie-sciences.fr

The presence of multiple, highly electronegative fluorine atoms influences the conformational preferences of the Hfl side chain through stereoelectronic effects. Structural analyses have revealed that Hfl has different side chain rotamer preferences compared to leucine. nih.gov These differences can lead to changes in the side chain's conformational entropy upon protein folding. nih.gov

The strong C-F bonds and their associated antibonding orbitals (σ*) can engage in hyperconjugation with adjacent C-H or C-C bonding orbitals. These stereoelectronic interactions can create specific rotational energy barriers, favoring certain staggered conformations (rotamers) over others. In studies of amyloid fibrils where leucine was replaced by Hfl, solid-state 19F NMR revealed distinct signals for the CF3 groups, indicating a well-ordered conformation of the Hfl side chains within the folded protein structure. researchgate.netsemanticscholar.org This suggests that the side chain does not rotate freely but instead adopts a limited set of preferred conformations within the structured environment of the protein.

Consequences for Protein Tertiary and Quaternary Structures

The substitution of canonical amino acids with hFLeu within the hydrophobic core of proteins has been shown to have significant, and often beneficial, consequences for their three-dimensional structure and stability.

The hydrophobic core is a critical determinant of protein structure and stability, and its composition plays a key role in the folding process. mdpi.com The replacement of leucine with the more hydrophobic hFLeu has been systematically studied as a means to re-engineer these cores. academie-sciences.fr

In a notable study using a de novo designed 4-α-helix bundle protein, leucine residues forming the hydrophobic core were methodically replaced with hFLeu. nih.govacs.orgacs.org This substitution directly impacts the packing and stability of the protein. The larger size of the hFLeu side chain is accommodated within the core with minimal structural perturbation, a feat attributed to the similar shapes of the fluorocarbon and hydrocarbon side chains they replace. pnas.org This repacking leads to a significant increase in the buried hydrophobic surface area, which is a primary driver for the observed increase in protein stability. pnas.org

The enhanced stability is quantifiable; systematic replacement of leucine with hFLeu in the core of the model 4-helix bundle protein resulted in a progressive increase in the free energy of unfolding. nih.govacs.org This demonstrates that the hydrophobic effect, amplified by the fluorous side chains, can be harnessed to engineer more robust protein architectures. acs.org

Table 1: Impact of Hexafluoroleucine Substitution on Protein Stability This interactive table details the change in the free energy of unfolding (ΔΔGunfold) as leucine residues in a model protein's hydrophobic core are substituted with hexafluoroleucine (hFLeu).

| Number of hFLeu Substitutions | ΔΔGunfold per hFLeu (kcal/mol) | Total Increase in Stability (kcal/mol) | Reference |

| 2 | 0.3 | 0.6 | nih.govacs.org |

| 4 | 0.12 (for additional residues) | 0.84 | nih.gov |

| 6 | 0.12 (for additional residues) | 1.08 | nih.gov |

Data derived from studies on a model antiparallel 4-α-helix bundle protein where the hydrophobic core was systematically repacked with hFLeu.

This ability to enhance stability while preserving the native structure is a significant advantage, suggesting that fluorination is a viable strategy for creating more robust enzymes and therapeutic proteins. pnas.org

Effects on Supramolecular Assemblies, including Amyloid Fibrils

The influence of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine extends beyond the folding of single protein domains to the formation of larger, ordered supramolecular structures. The Fmoc (9-fluorenylmethoxycarbonyl) group itself, commonly used as a protecting group in peptide synthesis, can drive self-assembly through π-π stacking and hydrophobic interactions. When combined with the unique properties of the hFLeu side chain, this can lead to the formation of distinct biomaterials like hydrogels and fibrils. nih.govresearchgate.net

Fluorination is known to be a powerful tool for engineering the self-assembly features of amino acids and peptides. nih.gov The conformational changes and increased hydrophobicity induced by fluorine atoms can enhance the tendency of these building blocks to form ordered aggregates such as fibrils. nih.gov

While direct studies on hFLeu-induced amyloid fibril formation are emerging, the principles governing these assemblies provide a strong basis for its potential impact. Amyloid fibril formation is a complex process driven by factors including hydrophobic interactions and the specific packing of side chains between β-sheets. nih.gov Given that even non-fluorinated leucine can form amyloid-like fibrils, the profoundly different steric and hydrophobic profile of hFLeu is expected to significantly modulate this process. The introduction of fluorinated residues has been shown to be effective in altering protein aggregation, opening the possibility of using such amino acids to inhibit unwanted amyloid fibril formation. researchgate.net Conversely, the strong driving force for self-assembly provided by fluorination can be harnessed to create novel, bio-inspired materials with tunable properties. nih.govacs.org

Modulation of Biochemical and Biophysical Properties by N Fmoc 5,5,5,5 ,5 ,5 Hexafluoro L Leucine

Thermodynamic Stability of Proteins and Peptides

The substitution of natural amino acids with their fluorinated counterparts, such as the replacement of leucine (B10760876) with hFLeu, has been consistently shown to enhance the thermodynamic stability of proteins and peptides. nih.govacs.orgnih.govnih.gov This enhancement is evident in the increased resistance of the modified proteins to both thermal and chemical insults.

The stabilizing effect of hFLeu is also prominent in the context of chemical denaturation. nih.govacs.org Proteins containing hFLeu show greater resistance to unfolding induced by chaotropic agents like guanidinium (B1211019) chloride. acs.org In a de novo designed four-α-helix bundle protein, the substitution of central leucine residues with hFLeu resulted in a structure that required higher concentrations of denaturant to unfold. acs.org This increased resistance signifies a more stable folded conformation that is less susceptible to disruption by chemical agents that interfere with the non-covalent interactions holding the protein together.

The stabilizing effect of incorporating hFLeu can be quantified by measuring the change in the free energy of unfolding (ΔG_unfold). A more negative ΔG_unfold indicates a more stable protein. The substitution of leucine with hFLeu consistently leads to a favorable change (ΔΔG_unfold) in this value.

In one key study involving a de novo designed four-helix bundle, the substitution of two central leucine residues with hFLeu was found to increase the stability by an average of 0.3 kcal/mol per hFLeu residue. nih.govacs.orgacs.org Another investigation on a different coiled-coil protein model showed that replacing three leucine residues with hFLeu stabilized the protein's folding by a total of -8.6 kcal/mol relative to the parent protein containing only leucine. nih.gov These quantitative data underscore the significant energetic contribution of hFLeu to protein stability.

| Protein System | Substitution Details | Change in Folding Free Energy (ΔΔG_unfold) | Reference |

|---|---|---|---|

| De novo four-α-helix bundle | Substitution of central Leucine layers with hFLeu | +0.3 kcal/mol per hFLeu residue | nih.govacs.orgacs.org |

| De novo coiled-coil protein (α4) | Introduction of three hFLeu residues for Leucine | -8.6 kcal/mol total for three residues | nih.gov |

| Calculated from partitioning | Based on hydrophobicity difference between Leucine and hFLeu side chains | Predicted stabilization of ~0.4 kcal/mol per residue | acs.org |

Role of Hydrophobic Interactions and the Fluorous Effect

The enhanced stability of hFLeu-containing proteins is rooted in the interplay of hydrophobicity and steric effects, often discussed in the context of a potential "fluorous effect."

The primary driver for the stabilization conferred by hFLeu is its increased hydrophobicity compared to leucine. acs.org The free energy of transferring the hFLeu side chain from an aqueous to a nonpolar environment is more favorable than that for leucine, with experimental values of approximately -2.5 kcal/mol for hFLeu compared to -2.1 kcal/mol for leucine. acs.org When incorporated into a protein, the more hydrophobic hFLeu side chain has a stronger tendency to be buried in the protein's core, away from the aqueous solvent. This enhanced burial of hydrophobic surface area leads to a greater release of ordered water molecules from the nonpolar surface into the bulk solvent. This process results in a significant favorable increase in entropy, which is a major thermodynamic driving force for protein folding and stability.

While the concept of a "fluorous effect"—a specific, favorable interaction between fluorinated moieties that drives their self-association—has been proposed, studies on hFLeu-containing proteins suggest its role may be secondary to other factors. nih.govacs.org Research indicates that the increased stability of these fluorinated proteins can largely be ascribed to simple hydrophobic effects rather than specific fluorous interactions. nih.govacs.org

A comparative structural analysis provides further insight. When hFLeu was incorporated into the core of a four-helix bundle protein, it caused no significant changes in the core packing geometry compared to the parent protein containing only leucine. nih.govnih.gov In contrast, substituting leucine with another bulky hydrophobic amino acid, t-butylalanine, which has a similar buried surface area, led to a rearrangement of the core and the formation of a destabilizing cavity. nih.gov This suggests that hFLeu is particularly effective at stabilizing proteins because it closely mimics the shape and size of the natural leucine side chain it replaces, allowing for optimal core packing without creating defects, while simultaneously increasing the local hydrophobicity. nih.gov Therefore, the stabilizing effect is a combination of maintaining excellent packing efficiency and enhancing the hydrophobic driving force for folding.

Proteolytic Stability Enhancement in Peptides and Proteins

A primary limitation for the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.govaminer.org A key strategy to overcome this is the modification of the peptide sequence with unnatural amino acids designed to hinder enzymatic cleavage. nih.gov The incorporation of 5,5,5,5',5',5'-hexafluoroleucine (HfLeu) has been shown to be an effective method for enhancing the resistance of peptides against degradation by various proteases. nih.gov Studies on antimicrobial peptides like magainin 2 amide and buforin, as well as the metabolic regulator glucagon-like peptide-1 (GLP-1), have demonstrated that introducing HfLeu can render them more stable against certain hydrolytic enzymes. nih.gov This enhanced stability is a critical factor in improving the bioavailability and therapeutic potential of peptide-based drugs. nih.gov

Proteases function by binding a substrate peptide into a specific active site cleft and catalyzing the cleavage of a scissile bond. nih.gov The mechanism by which hexafluoroleucine confers protease resistance is multifaceted, primarily involving steric hindrance and the induction of unfavorable conformational changes in the substrate peptide.

Steric Occlusion : The bulky nature of the two trifluoromethyl groups on the HfLeu side chain can physically block or "occlude" the protease's active site. nih.gov Proteases have specificity subsites (termed S1, S2, S1', S2', etc.) that accommodate the amino acid residues of the substrate adjacent to the cleavage site. nih.gov The large, space-filling hexafluoro-isobutyl group of HfLeu can create a steric clash within these subsites, preventing the peptide from binding effectively and thus inhibiting cleavage.

Conformational and Electronic Effects : The strong electron-withdrawing nature of the fluorine atoms can alter the electronic environment of the adjacent peptide bonds, potentially making them less susceptible to hydrolysis. Furthermore, the introduction of HfLeu can influence the local secondary structure of the peptide. This can lead to a conformation that is not recognized as a substrate by the protease, thereby preventing the initiation of the catalytic process. In some cases, however, the fluorine substituents may engage in favorable interactions with the enzyme's binding site, which can paradoxically make the peptide a better substrate, highlighting the complexity and context-dependent nature of the modification. nih.gov

The degree of proteolytic protection conferred by hexafluoroleucine is highly dependent on its specific position within the peptide sequence relative to the protease cleavage site. nih.govaminer.org Systematic studies have revealed that placing HfLeu at different positions (P2, P1', P2', etc.) results in dramatically different outcomes when exposed to various proteases like α-chymotrypsin, pepsin, and proteinase K. nih.gov

For instance, when HfLeu was incorporated at the P2 position (two residues N-terminal to the cleavage site) in a model peptide, it resulted in an almost 100% gain in proteolytic stability against α-chymotrypsin compared to the version with natural leucine in the same position. nih.gov Conversely, placing HfLeu at the P2' position (two residues C-terminal to the cleavage site) in the same peptide sequence actually accelerated its degradation by proteinase K. nih.gov Another study found that modifying the P1' position with HfLeu rendered a peptide more stable against elastase, resulting in an 85% gain in stability compared to the unmodified peptide. nih.gov

These findings underscore that there is no universally protective position for HfLeu; its effect on stability must be empirically determined for each specific peptide-protease combination. nih.gov

Table 1: Position-Dependent Impact of Hexafluoroleucine (HfLeu) on Proteolytic Stability

| Protease | HfLeu Position | Peptide Substrate | Observation | Stability Effect | Source |

| α-Chymotrypsin | P2 | P2-HfLeuFA | More stable than control after 24h | Significant Increase | nih.gov |

| Proteinase K | P2' | P2'-HfLeuFA | Almost completely degraded after 120 min | Decrease | nih.gov |

| Elastase | P1' | P1'-HfLeuFA | 85% gain in stability | Significant Increase | nih.gov |

| Pepsin | P2' | P2'-HfLeuFA | Can improve stability | Moderate Increase | nih.gov |

Influence on Biological Activity and Function of Modified Biomolecules

Beyond enhancing proteolytic stability, the incorporation of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine can also modulate the biological activity of the modified molecule. nih.gov Fluorine substitutions are known to alter properties like hydrophobicity and receptor binding affinity, which can lead to improved bioactivity. nih.gov

Advanced Analytical and Spectroscopic Characterization of N Fmoc 5,5,5,5 ,5 ,5 Hexafluoro L Leucine Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive tool for probing the structure and dynamics of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine-containing biomolecules at the atomic level. The presence of the six fluorine atoms offers unique analytical handles, particularly for ¹⁹F NMR.

¹⁹F NMR for Environmental Sensing, Structural Elucidation, and Conformational Dynamics

The ¹⁹F nucleus is an exceptional probe for molecular studies due to its 100% natural abundance, high gyromagnetic ratio, and a large chemical shift range that is exquisitely sensitive to the local electronic environment. rsc.org This sensitivity makes ¹⁹F NMR a powerful tool for studying biomolecules incorporating N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine.

Environmental Sensing: The chemical shift of the fluorine nuclei in the hexafluoroleucine side chain can act as a "spectroscopic spy," reporting on changes in its surroundings. rsc.org For instance, the binding of a peptide containing this residue to a target protein or its insertion into a lipid membrane will alter the local electrostatic environment, leading to measurable changes in the ¹⁹F NMR spectrum. This allows for the monitoring of binding events and the characterization of the residue's environment without the need for perturbing fluorescent labels.

Structural Elucidation: The large chemical shift dispersion of ¹⁹F allows for the resolution of signals from individual hexafluoroleucine residues within a protein, even in complex mixtures. rsc.orgillinois.edu In a study on Lactobacillus casei dihydrofolate reductase incorporating (2S,4S)-5-fluoroleucine, the ¹⁹F spectrum showed distinct peaks for the 13 leucine (B10760876) residues, spread over a 15 ppm range. illinois.edu This wide range was attributed not only to electrostatic fields but also to side-chain conformational differences (γ-gauche effects), highlighting the utility of ¹⁹F NMR as a probe of protein structure. illinois.edu

Conformational Dynamics: Changes in protein or peptide conformation are reflected in the ¹⁹F NMR spectrum. Ligand binding often induces conformational changes that shift the protein from an open to a closed state, which can be monitored by the sharpening or shifting of ¹⁹F signals. nih.gov For example, in studies of the E. coli L-leucine receptor labeled with 5-fluorotryptophan, the ¹⁹F NMR spectra showed broadened peaks in the ligand-free state that sharpened upon L-leucine binding, indicating a transition to a more well-defined, closed conformation. nih.gov Similarly, the dynamics of peptides containing hexafluoroleucine can be assessed, where different conformational states in equilibrium may give rise to distinct or averaged ¹⁹F signals depending on the rate of exchange. mit.eduutoronto.ca

| Study Focus | System Studied | Key Observation | Inference | Reference |

|---|---|---|---|---|

| Structural Elucidation | [5-F]-Leu in Dihydrofolate Reductase | 12 resolved peaks for 13 Leu residues over a 15 ppm range. | ¹⁹F chemical shifts are highly sensitive to both local charge environment and side-chain rotameric state. | illinois.edu |

| Conformational Change | 5-F-Trp in L-leucine Receptor | Signal sharpening upon L-leucine binding. | Ligand binding induces a shift from a flexible, open conformation to a more rigid, closed state. | nih.gov |

| Environmental Sensing | Fluorinated phenolic compounds | Unique ¹⁹F NMR parameters obtained without separation. | ¹⁹F serves as a powerful spectroscopic probe for analyzing complex mixtures and transformation processes. | rsc.org |

| Cellular Imaging | Peptide targeting A431 cells | Good ¹⁹F NMR performance observed in aqueous solution and cell-based assays. | Fluorinated peptides can serve as effective agents for cell-based ¹⁹F NMR. | nih.gov |

¹H-¹⁵N HSQC for Backbone Conformational Dynamics

Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone technique for studying protein and peptide backbone dynamics. Each non-proline residue gives rise to a cross-peak in the spectrum, corresponding to the covalently bonded backbone amide proton and nitrogen. The position, intensity, and line shape of these peaks provide a wealth of information.

J-Coupling Analysis for Solution-State Conformation Determination

Scalar or J-coupling constants, measured through high-resolution NMR experiments, provide critical information about dihedral angles, which define the conformation of a molecule in solution. The three-bond coupling constant between the amide proton and the alpha-proton (³J(HN-Hα)) is particularly informative for determining the backbone dihedral angle φ.

The Karplus equation relates the magnitude of ³J(HN-Hα) to the φ angle. For peptides incorporating N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine, measuring these coupling constants allows for the determination of backbone torsion angles for each residue. researchgate.net This analysis can reveal whether the peptide adopts a specific secondary structure, such as a helix (typically ³J(HN-Hα) ≈ 4 Hz) or a sheet (typically ³J(HN-Hα) ≈ 8-10 Hz), or if it exists as a flexible, random coil with averaged coupling constants (≈ 6-7 Hz). researchgate.net This data is crucial for building accurate models of the peptide's solution-state conformational ensemble.

Solid-State NMR for Supramolecular Assemblies

The N-terminal Fmoc protecting group is well-known for its ability to drive the self-assembly of amino acids and peptides into ordered supramolecular structures, such as hydrogels, nanofibers, and tapes, primarily through π-π stacking interactions. mdpi.commdpi.com Solid-state NMR (ssNMR) is an ideal technique for characterizing the structure and dynamics within these non-crystalline, insoluble assemblies.

For materials formed from N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine, ssNMR can provide detailed information on the packing of the Fmoc groups, the conformation of the peptide backbone, and the arrangement of the hexafluorinated side chains within the assembled state. illinois.edunih.gov Techniques like ¹³C and ¹⁵N ssNMR can elucidate the secondary structure (e.g., β-sheet) that is common in such assemblies. Furthermore, ¹⁹F ssNMR can probe the packing and environment of the fluorinated side chains, revealing how these bulky and hydrophobic groups are accommodated within the supramolecular architecture. illinois.edu

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Folding Studies

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of proteins and peptides in solution. nih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The amide bonds of the peptide backbone are the primary chromophores in the far-UV region (190-250 nm), and the resulting CD spectrum is characteristic of the protein's secondary structure content. springernature.commdpi.com

CD is also extensively used for folding studies. nih.govnih.gov By monitoring the CD signal at a characteristic wavelength (e.g., 222 nm for α-helices) as a function of temperature or chemical denaturant, one can generate unfolding curves. researchgate.netnih.gov Analysis of these curves yields thermodynamic parameters such as the melting temperature (Tm) and the free energy of folding, providing quantitative insights into how the hexafluoroleucine substitution affects the peptide's conformational stability.

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) | Reference |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | nih.gov |

| β-Sheet (Antiparallel) | ~195-200 | ~215-220 | nih.gov |

| Random Coil / Unordered | ~212 | ~198 | core.ac.uk |

| Polyproline II Helix | ~228 | ~206 | nih.gov |

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. It provides precise coordinates for each atom, offering unparalleled detail about bond lengths, bond angles, torsion angles, and intermolecular interactions.

Obtaining a crystal structure of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine or a peptide containing it would provide a high-resolution snapshot of its preferred conformation. nih.gov The structure would unequivocally reveal the rotameric state of the hexafluorinated side chain and its precise orientation relative to the peptide backbone and the N-terminal Fmoc group. Furthermore, analysis of the crystal packing would elucidate the specific non-covalent interactions—such as hydrogen bonds, van der Waals forces, and potential F···F or F···H-C interactions—that govern its self-assembly into a crystalline lattice. This information is crucial for understanding the fundamental stereoelectronic properties of this unique amino acid and for validating and refining computational models and data from solution-state techniques like NMR. nih.govresearchgate.net

Mass Spectrometry Techniques for Verification and Structural Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of biomolecules, providing precise molecular weight determination and sequence information. For peptides containing N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine, soft ionization techniques such as Electrospray Ionization (ESI) are employed to generate intact molecular ions with minimal fragmentation, allowing for accurate mass verification. nih.govspringernature.com

Once a peptide is synthesized, ESI-MS is used to confirm the successful incorporation of the hexafluoroleucine residue. The high mass accuracy of modern instruments, like the Orbitrap or Time-of-Flight (TOF) analyzers, allows for the unambiguous identification of the target peptide from a complex mixture of synthetic products. rsc.orgnih.gov For instance, a successful synthesis will show a prominent peak in the mass spectrum corresponding to the calculated molecular weight of the desired peptide. rsc.org

Tandem Mass Spectrometry (MS/MS) for Sequencing

To confirm the amino acid sequence and pinpoint the location of the hexafluoroleucine modification, tandem mass spectrometry (MS/MS) is utilized. nih.govnih.gov In this technique, the molecular ion of the peptide is isolated and then fragmented through methods like Collision-Induced Dissociation (CID). miamioh.edunih.gov The resulting fragment ions are analyzed to reconstruct the peptide sequence.

The fragmentation of a peptide backbone typically occurs at the amide bonds, producing b- and y-type ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for de novo sequencing. uab.edudtic.mil The presence of the bulky and electron-withdrawing hexafluoroleucine residue can influence fragmentation patterns, but the fundamental principles of sequencing remain the same.

Illustrative MS Data for a Hexafluoroleucine-Containing Peptide

Consider a hypothetical peptide, HFL-Pep-1, with the sequence Ala-Gly-(Hfl)-Phe-Leu, where Hfl is 5,5,5,5',5',5'-Hexafluoro-L-leucine. The expected mass spectrometry data would be analyzed as follows:

Interactive Data Table: Expected ESI-MS Verification for HFL-Pep-1

| Parameter | Value | Description |

| Peptide Sequence | Ala-Gly-(Hfl)-Phe-Leu | Hfl = Hexafluoroleucine |

| Calculated Monoisotopic Mass | 703.29 g/mol | The theoretical mass of the most abundant isotopes. |

| Observed [M+H]⁺ Ion | 704.30 m/z | The singly charged molecular ion observed in the mass spectrum. |

| Mass Accuracy | < 5 ppm | The deviation between the observed and calculated mass, indicating high confidence in the identification. nih.gov |

Interactive Data Table: Illustrative MS/MS Fragmentation Data for HFL-Pep-1 ([M+H]⁺ = 704.30 m/z)

| Observed Fragment Ion (m/z) | Ion Type | Corresponding Sequence Fragment | Amino Acid Residue |

| 129.07 | b₁ | Ala | Alanine |

| 186.09 | b₂ | Ala-Gly | Glycine (B1666218) |

| 407.13 | b₃ | Ala-Gly-(Hfl) | Hexafluoroleucine |

| 554.20 | b₄ | Ala-Gly-(Hfl)-Phe | Phenylalanine |

| 149.09 | y₁ | Leu | Leucine |

| 296.16 | y₂ | Phe-Leu | Phenylalanine |

| 517.20 | y₃ | (Hfl)-Phe-Leu | Hexafluoroleucine |

| 574.22 | y₄ | Gly-(Hfl)-Phe-Leu | Glycine |

Advanced Chromatographic Methods for Purification and Characterization

Chromatography is essential for the purification of synthetic peptides from by-products and for their analytical characterization. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique used for peptides containing hydrophobic residues like N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine. researchgate.nethplc.eu

The separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase. hplc.euthermofisher.com A gradient of an organic solvent, typically acetonitrile (B52724), is used to elute the peptides, with more hydrophobic compounds being retained longer on the column. nih.gov The incorporation of the highly hydrophobic hexafluoroleucine residue significantly increases the retention time of a peptide compared to its non-fluorinated counterpart. nih.gov

Purification and Characterization using HPLC and UPLC

For preparative purification, crude synthetic peptides are injected onto an RP-HPLC column, and fractions are collected. researchgate.net The purity of the collected fractions is then assessed using analytical HPLC or Ultra-High-Performance Liquid Chromatography (UPLC). UPLC systems utilize smaller particle sizes in the stationary phase, providing higher resolution and faster analysis times compared to traditional HPLC. rsc.org

The choice of mobile phase additives, such as trifluoroacetic acid (TFA), is crucial as they act as ion-pairing agents to improve peak shape and resolution. nih.gov The retention time of a peptide is a key characteristic used to assess its purity and identity under specific chromatographic conditions.

Illustrative Chromatographic Data

The following table illustrates typical conditions and expected results for the purification and characterization of the hypothetical HFL-Pep-1 peptide.

Interactive Data Table: Typical RP-HPLC Conditions and Expected Results for HFL-Pep-1

| Parameter | Preparative HPLC | Analytical UPLC |

| Column | C18, 10 µm particle size, 250 x 21.2 mm | C18, 1.7 µm particle size, 50 x 2.1 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 20-60% B over 40 min | 30-70% B over 5 min |

| Flow Rate | 15 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Expected Retention Time | ~25 minutes | ~3.5 minutes |

| Purity Assessment | >95% (by peak area) | >98% (by peak area) |

The significant hydrophobicity imparted by the hexafluoroleucine residue necessitates a higher concentration of organic solvent for elution compared to similar non-fluorinated peptides. This property can be exploited to achieve excellent separation from less hydrophobic impurities. nih.gov The combination of advanced chromatographic methods for purification and mass spectrometry for verification provides a robust workflow for the characterization of biomolecules containing N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine.

Computational and Theoretical Investigations of N Fmoc 5,5,5,5 ,5 ,5 Hexafluoro L Leucine

Quantum Chemical Approaches to Conformational Space Analysis

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine. nih.gov These methods allow for the detailed analysis of the molecule's potential energy surface, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

The analysis of fluorinated alkanes reveals that the presence of fluorine atoms significantly influences conformational preferences. semanticscholar.orgsoton.ac.uk For hexafluoroleucine, the strong gauche effect between adjacent fluorine atoms and other groups, alongside the considerable steric hindrance from the two bulky CF3 groups, dictates the rotational preferences around the Cγ-Cδ and Cβ-Cγ bonds of the side chain. Quantum calculations can precisely model these interactions, which are critical for predicting the side chain's architecture. Comparing computational estimations with experimental data, such as A-values (a measure of steric bulk), serves as a benchmark for the accuracy of the theoretical methods employed. nih.gov The goal of this analysis is to determine the dihedral angles that result in the lowest energy states, thereby predicting the most likely shapes the molecule will adopt in different environments.

Application of Machine Learning and Artificial Intelligence in Fluorinated Amino Acid Research

The study of fluorinated amino acids is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). mdpi.com These computational techniques are used to build predictive models based on existing data, enabling researchers to estimate the properties of novel compounds without the need for extensive laboratory experiments. researchgate.net

In the context of fluorinated amino acids like hexafluoroleucine, ML models can be trained on datasets containing information about various fluorinated compounds. researchgate.net These models learn the complex relationships between a molecule's structure and its physicochemical properties, such as hydrophobicity, solubility, and even its characteristic signature in 19F NMR spectroscopy. mdpi.comresearchgate.net By inputting the structural features of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine, these trained models can predict its behavior and suitability for specific applications, such as drug design or materials science. This predictive power accelerates the design-build-test cycle of research and development in the field. nih.gov

Theoretical Modeling of Electronic Effects and Dipole Moments

The dipole moment is a vector quantity that describes the separation of positive and negative charges within a molecule. libretexts.org For N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine, computational models calculate the partial charges on each atom, considering the powerful electron-withdrawing inductive effect of the two CF3 groups. upenn.edu This effect pulls electron density away from the carbon backbone and toward the fluorinated side chain. The resulting charge distribution determines the magnitude and direction of the molecular dipole moment. Understanding these electronic effects is crucial, as they govern how the molecule interacts with itself, with solvents, and with other molecules in a biological system. nih.gov

Below is a table comparing computed properties of standard N-Fmoc-L-leucine with its hexafluorinated counterpart, illustrating the significant impact of fluorination.

| Property | N-Fmoc-L-leucine | N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine |

| Molecular Formula | C21H23NO4 | C21H17F6NO4 nih.gov |

| Molecular Weight | 353.4 g/mol nih.gov | 461.4 g/mol nih.gov |

| Topological Polar Surface Area | 75.6 Ų nih.gov | 75.6 Ų nih.gov |

Note: Data derived from computational predictions available in public databases.

Prediction of Conformational Preferences and Interconversion Pathways

Building on the conformational analysis from quantum chemistry, theoretical models can predict the dynamic behavior of N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine. This involves not only identifying the most stable conformers but also mapping the energy landscape that separates them. This landscape reveals the pathways for interconversion between different shapes and the energy required to overcome these rotational barriers.

The steric bulk of the two CF3 groups in hexafluoroleucine, significantly greater than the methyl groups in leucine (B10760876), severely restricts the rotation around the side-chain bonds. researchgate.net This leads to a more constrained set of preferred conformations, or rotamers, compared to its non-fluorinated analog. Computational methods can simulate these rotational barriers, predicting which conformations are kinetically trapped and which can interconvert freely at a given temperature. These predictions are vital for understanding how the hexafluoroleucine residue will behave when incorporated into a flexible peptide chain, as its conformational rigidity can be used to enforce specific secondary structures. mdpi.com

Thermodynamic Modeling of Fluorinated Protein Folding and Stability

A primary application of hexafluoroleucine is to enhance the stability of proteins. nih.gov Thermodynamic modeling is used to predict and quantify this stabilizing effect. When a protein folds, hydrophobic residues like leucine are typically buried in the protein's core, away from water. The incorporation of hexafluoroleucine can significantly enhance this "hydrophobic effect."

Theoretical models are used to calculate the change in Gibbs free energy of folding (ΔG) when leucine is substituted with hexafluoroleucine. nih.gov This calculation considers several factors:

Increased Hydrophobicity: The fluorinated side chain is more hydrophobic than its hydrocarbon counterpart, leading to a more favorable energy change when it is removed from a water-based environment and buried in the protein core. nih.gov

Steric and Packing Effects: Models must account for how the larger, differently shaped hexafluoroleucine side chain packs within the protein's hydrophobic core. While larger, its shape closely mimics leucine, which can lead to favorable packing without causing destabilizing cavities. nih.govnih.gov

Studies on model proteins have shown that substitutions with hexafluoroleucine can increase thermodynamic stability. For example, incorporating hexafluoroleucine into the core of a 4-helix bundle protein was found to stabilize the structure by 0.8 kcal mol−1 per residue. nih.gov However, the stabilizing effect is highly dependent on the specific location of the substitution within the protein structure. nih.gov Thermodynamic models help researchers rationally design where to place these fluorinated residues to achieve the greatest increase in protein stability. researchgate.net

| Parameter | Observation upon Hexafluoroleucine Substitution | Reference |

| Protein Stability | Can increase stability toward thermal and chemical denaturation. | nih.gov |

| Core Packing | Can be incorporated with minimal changes to core packing structure. | nih.gov |

| Hydrophobic Collapse | Increased buried hydrophobic surface area promotes self-assembly. | mdpi.com |

| Proteolytic Stability | Can increase resistance to degradation by certain proteases. | nih.gov |

Applications and Future Directions in Chemical Biology and Drug Discovery

Design of Novel Peptidomimetics and Protein Analogs with Tuned Properties

The substitution of natural amino acids like leucine (B10760876) with hF-Leu is a powerful strategy for creating peptidomimetics and protein analogs with specifically engineered characteristics. The increased hydrophobicity of the hF-Leu side chain is a major driver for enhancing protein stability. mdpi.com This stabilization is primarily attributed to the hydrophobic effect, where the fluorinated residues are driven into the protein's core, increasing the buried hydrophobic surface area. nih.govmdpi.com Studies on de novo designed four-helix bundle proteins have shown that replacing leucine with hF-Leu in the hydrophobic core significantly increases the protein's stability against both thermal and chemical denaturation. nih.govmdpi.comnih.govnih.gov

Development of Fluorinated Probes for Biochemical and Biophysical Studies

Fluorinated amino acids, including hF-Leu, serve as powerful probes for a variety of biochemical and biophysical investigations. utoronto.ca The fluorine atom is nearly absent in biological systems, which means that ¹⁹F-labeled molecules provide a background-free signal for analysis. numberanalytics.comrsc.org The introduction of hF-Leu into a peptide or protein allows for tracking and localization within complex biological environments. These fluorinated probes are particularly valuable for use in Nuclear Magnetic Resonance (NMR) spectroscopy and have potential applications in Positron Emission Tomography (PET) when using the ¹⁸F isotope. mdpi.comnih.gov

The unique chemical and physical properties of unnatural amino acids like hF-Leu enable sensor designs and experimental approaches that are not possible with the 20 canonical amino acids. frontiersin.org These probes are instrumental in studying protein conformational changes, dynamics, enzyme mechanisms, and interactions with ligands, other proteins, or membranes. nih.gov

¹⁹F NMR Probes for Investigating Protein-Protein Interactions and Dynamics

The use of hF-Leu as a ¹⁹F NMR probe is a particularly powerful application. The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, making it an ideal, non-perturbing reporter of local protein environments. researchgate.net Its high natural abundance (100%), high gyromagnetic ratio (83% of the sensitivity of ¹H), and wide range of chemical shifts make it highly sensitive to changes in its immediate surroundings. researchgate.netnih.govfrontiersin.org

When an hF-Leu residue is incorporated into a protein, its ¹⁹F NMR signal is exquisitely sensitive to conformational changes, ligand binding, and protein-protein interactions. researchgate.netnih.govnih.gov This sensitivity allows researchers to monitor subtle structural alterations and dynamic events in real-time. researchgate.netnih.gov Because ¹⁹F NMR spectra are relatively simple and background-free, they can be used to study large proteins and multi-protein complexes that are challenging to analyze with traditional proton NMR. researchgate.netrsc.orgnih.gov This technique has been successfully used to map the regions of a molecule involved in a conformational change, characterize the kinetics of the event, and quantify binding affinities for ligands and other proteins. researchgate.netrsc.orgnih.gov

| Property | ¹H | ¹³C | ¹⁵N | ¹⁹F |

|---|---|---|---|---|

| Natural Abundance (%) | 99.98 | 1.1 | 0.37 | 100 |

| Relative Sensitivity | 1.00 | 0.016 | 0.001 | 0.83 |

| Biological Background | High | Low | Low | Essentially None |

| Chemical Shift Range (ppm) | ~15 | ~200 | ~900 | ~300 |

| Primary Application | Structure, Dynamics | Structure, Dynamics (requires isotopic labeling) | Backbone Dynamics (requires isotopic labeling) | Conformational Changes, Binding, Dynamics (requires probe incorporation) |

Strategies for Enhancing Peptide and Protein Bioavailability and In Vitro Stability

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body, leading to poor stability and low bioavailability. numberanalytics.comnih.gov Incorporating hF-Leu into peptide sequences is a proven strategy to enhance their resistance to proteolytic digestion. numberanalytics.comnih.govfrontiersin.orgnih.gov The bulky, electron-withdrawing hexafluorinated side chain can sterically hinder the approach of protease enzymes to the peptide backbone, effectively shielding the cleavage site. frontiersin.orgmit.edu

| Peptide Variant | Substitution Position | Protease | Peptide Remaining after 120 min (%) | Reference |

|---|---|---|---|---|

| Leucine Control | P2' | Elastase | ~20% | numberanalytics.com |

| hF-Leu Substituted | P2' | Elastase | >90% | numberanalytics.com |

| Leucine Control | P2' | Proteinase K | ~65% | |

| hF-Leu Substituted | P2' | Proteinase K | ~35% |

Role in Biosensors and Biomaterial Engineering Applications

The unique properties of hF-Leu are also being harnessed in the fields of biosensors and biomaterial engineering. Fluorinated amino acids are explored as key components in fluorescence-based assays and other diagnostic tools. numberanalytics.comfrontiersin.org While not always the primary recognition element, the incorporation of hF-Leu can be used to construct semisynthetic biosensors where the ¹⁹F probe reports on binding events or conformational changes within a protein scaffold. mit.edu This approach allows for the real-time monitoring of biological substances in complex environments. mit.edu

In biomaterial engineering, peptides containing fluorinated amino acids are used to create self-assembling materials with enhanced properties. nih.govnumberanalytics.comnih.gov The strong hydrophobic and fluorous interactions of hF-Leu can drive the self-assembly of peptides into highly stable nanostructures, such as fibrils, which can then form macroscopic hydrogels. nih.govnih.gov These fluorinated hydrogels exhibit superior mechanical properties as well as enhanced thermal and proteolytic stability compared to their non-fluorinated counterparts, making them attractive scaffolds for tissue engineering and controlled drug delivery. nih.govnih.gov Additionally, peptides containing hF-Leu can be used for the surface modification of inert materials, such as fluoropolymers, to create biocompatible and functionalized surfaces that promote specific cell interactions, a key strategy in developing advanced medical implants. utoronto.caresearchgate.net

Emerging Research Areas and Unexplored Potential of Hexafluoroleucine-Containing Biomolecules